

The Biological Function of Human PHM-27: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B15619957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine (PHM-27), the human ortholog of porcine Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid neuropeptide with a wide array of biological functions. Co-synthesized and secreted with Vasoactive Intestinal Peptide (VIP) from the same precursor protein (prepro-VIP), PHM-27 is a key signaling molecule in the gastrointestinal, nervous, cardiovascular, and endocrine systems.^{[1][2]} It exerts its effects primarily through interaction with the Class B G-protein coupled receptors (GPCRs) VPAC1 and VPAC2, and has also been identified as a potent agonist of the human calcitonin receptor.^{[3][4]} This document provides an in-depth overview of the molecular interactions, signaling pathways, and physiological roles of human PHM-27, supported by quantitative data and detailed experimental methodologies.

Molecular Origin and Structure

PHM-27 is derived from the prepro-VIP gene, which is comprised of seven exons.^[5] The coding sequences for PHM-27 and VIP are located on two adjacent exons, leading to their coordinated synthesis from a common precursor protein.^{[5][6]} PHM-27 shares significant sequence homology with VIP (approximately 50%) and other members of the secretin/glucagon superfamily.^{[2][7]} This structural similarity underlies its functional relationship with VIP, although subtle differences in sequence lead to variations in receptor affinity and biological potency.^{[2][7]}

Receptor Interactions and Pharmacology

PHM-27 primarily mediates its effects through two high-affinity receptors for VIP, VPAC1 and VPAC2, and has also been shown to interact with the human calcitonin receptor (hCTr).[\[3\]](#)[\[4\]](#)[\[8\]](#)

- **VPAC1 and VPAC2 Receptors:** These are classic Class B GPCRs that bind both VIP and PHM-27.[\[8\]](#)[\[9\]](#) While often described as having comparable or slightly lower affinity for these receptors than VIP, precise quantitative binding data for human PHM-27 is not consistently reported in the literature.[\[2\]](#)[\[7\]](#) These receptors are widely distributed; VPAC1 is abundant in the cerebral cortex, hippocampus, liver, lung, and intestine, while VPAC2 is found in the thalamus, pancreas, smooth muscle, and heart.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **Calcitonin Receptor (hCTr):** Functional screening has identified PHM-27 as a potent and selective agonist at the human calcitonin receptor, activating it with a potency similar to that of calcitonin itself.[\[4\]](#)

Quantitative Ligand-Receptor Interaction Data

The following table summarizes available quantitative data for PHM-27 and related peptides. Direct binding affinity and functional potency values for human PHM-27 at VPAC1 and VPAC2 are sparse in the literature; therefore, data for its non-human ortholog (PHI) and the closely related peptide VIP are provided for comparative context.

Peptide	Receptor/Tissue	Assay Type	Parameter	Value (nM)	Reference
PHM-27 (Human)	Human Calcitonin Receptor (hCTr)	Functional (cAMP)	EC50	11	[4]
PHI (Porcine)	Rat Liver Membranes	Radioligand Binding	Kd (Site 1)	0.027	[4]
Kd (Site 2)	0.512	[4]			
VIP (Human)	Human VPAC1 (Calu-3 cells)	Functional (Iodide Efflux)	EC50	~7.6	[12][13]
PACAP-27	Human VPAC1 (Calu-3 cells)	Functional (Iodide Efflux)	EC50	~10	[12][13]

Signaling Pathways

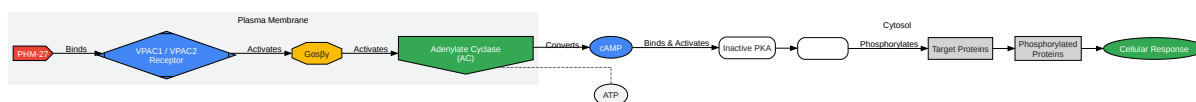
Upon binding to its cognate GPCRs, PHM-27 initiates intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins.

G α s-Adenylate Cyclase Pathway

The canonical signaling pathway for PHM-27, particularly through VPAC1 and VPAC2 receptors, involves coupling to the stimulatory G protein, G α s.[9][14] This activation cascade proceeds as follows:

- **Receptor Activation:** PHM-27 binding induces a conformational change in the VPAC receptor.
- **G α s Activation:** The activated receptor facilitates the exchange of GDP for GTP on the α -subunit of the Gs protein.
- **Adenylate Cyclase (AC) Activation:** The GTP-bound G α s subunit dissociates and activates adenylate cyclase, a membrane-bound enzyme.

- cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[15]
- Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A.
- Downstream Phosphorylation: PKA phosphorylates a multitude of downstream target proteins, leading to the ultimate cellular response.



[Click to download full resolution via product page](#)

Caption: Canonical Gαs-cAMP signaling pathway activated by PHM-27.

Alternative Signaling

While the Gαs pathway is predominant, VPAC receptors have also been shown to couple to other G proteins, such as Gαq/11 or Gαi. This can lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[16]

Core Biological Functions

PHM-27 is widely distributed and exerts pleiotropic effects throughout the body.

- Gastrointestinal System: PHM-27 acts as a potent regulator of gut function. It induces smooth muscle relaxation in the stomach and gallbladder and modulates water and electrolyte secretion in the intestines.[17]

- **Nervous System:** Found in both the central and peripheral nervous systems, PHM-27 functions as a neurotransmitter or neuromodulator. It may play a role in regulating food intake and has been investigated for potential neuroprotective effects.[\[18\]](#)
- **Cardiovascular System:** PHM-27 exhibits significant cardiovascular activity, causing vasodilation which leads to a decrease in arterial blood pressure.[\[17\]](#)
- **Endocrine System:** The peptide is a recognized secretagogue. It participates in the physiological regulation of prolactin release from the pituitary gland.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- **Immune System:** Like VIP, PHM-27 is implicated in modulating immune responses, although its specific roles are less characterized. Its receptors are expressed on immune cells, suggesting a role in inflammation and immune regulation.[\[23\]](#)

Experimental Protocols

Characterizing the biological function of PHM-27 involves a suite of standard pharmacological assays. The two most fundamental are radioligand binding assays to determine receptor affinity and cAMP accumulation assays to measure functional potency.

Protocol: Competitive Radioligand Binding Assay

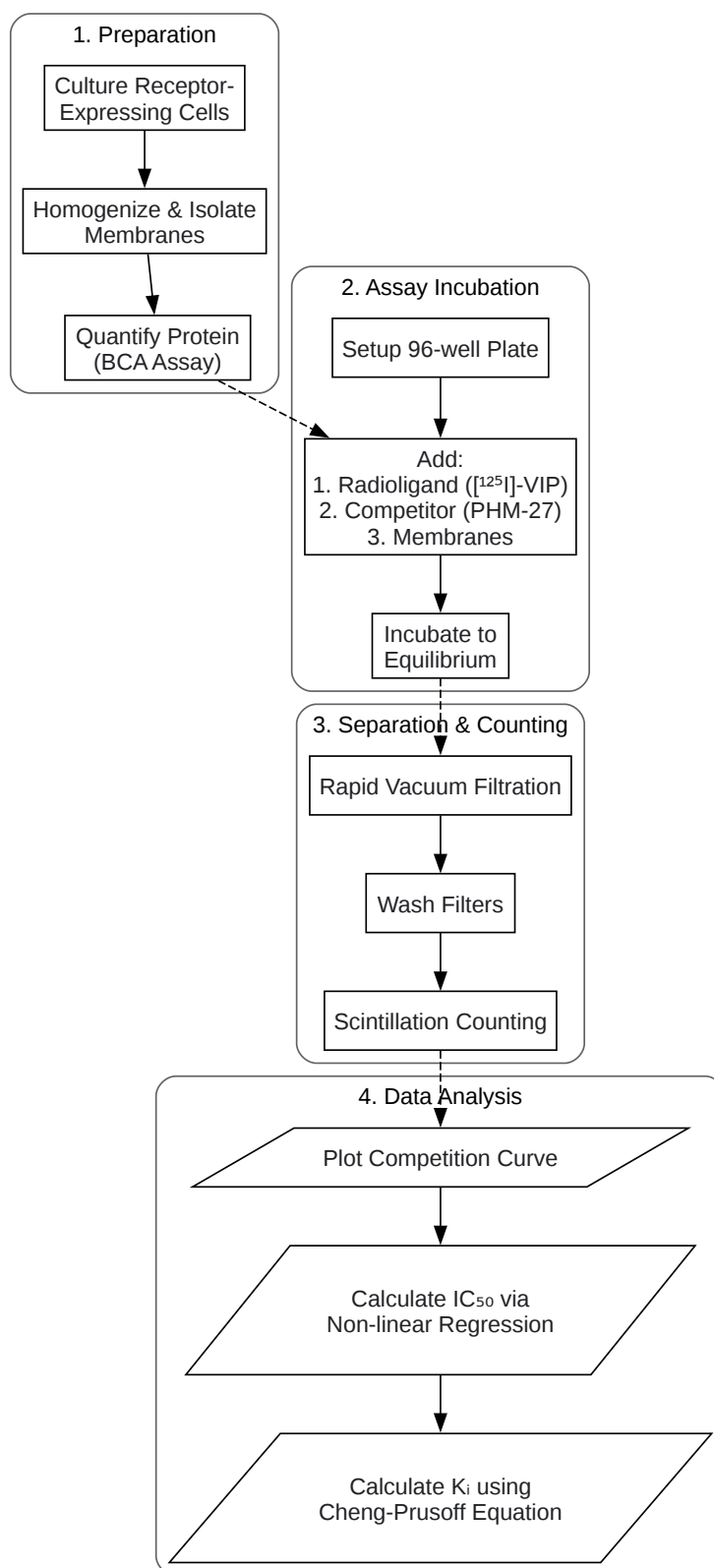
This protocol is designed to determine the binding affinity (K_i) of PHM-27 for its receptors (e.g., VPAC1) by measuring its ability to compete with a radiolabeled ligand.

1. **Membrane Preparation:** a. Culture cells engineered to express the target receptor (e.g., CHO-hVPAC1) to high density. b. Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
2. **Binding Assay:** a. On the day of the assay, thaw membranes and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4). b. In a 96-well plate, combine: i. A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-VIP) at a concentration near its K_d . ii. A serial dilution of unlabeled competitor ligand (PHM-27). iii. The membrane preparation. c. To

determine non-specific binding (NSB), prepare parallel wells containing the radioligand and a high concentration of an unlabeled standard ligand (e.g., 1 μ M VIP). d. Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).

3. Separation and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes. b. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the specific binding as a function of the log concentration of the competitor (PHM-27). c. Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} value. d. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



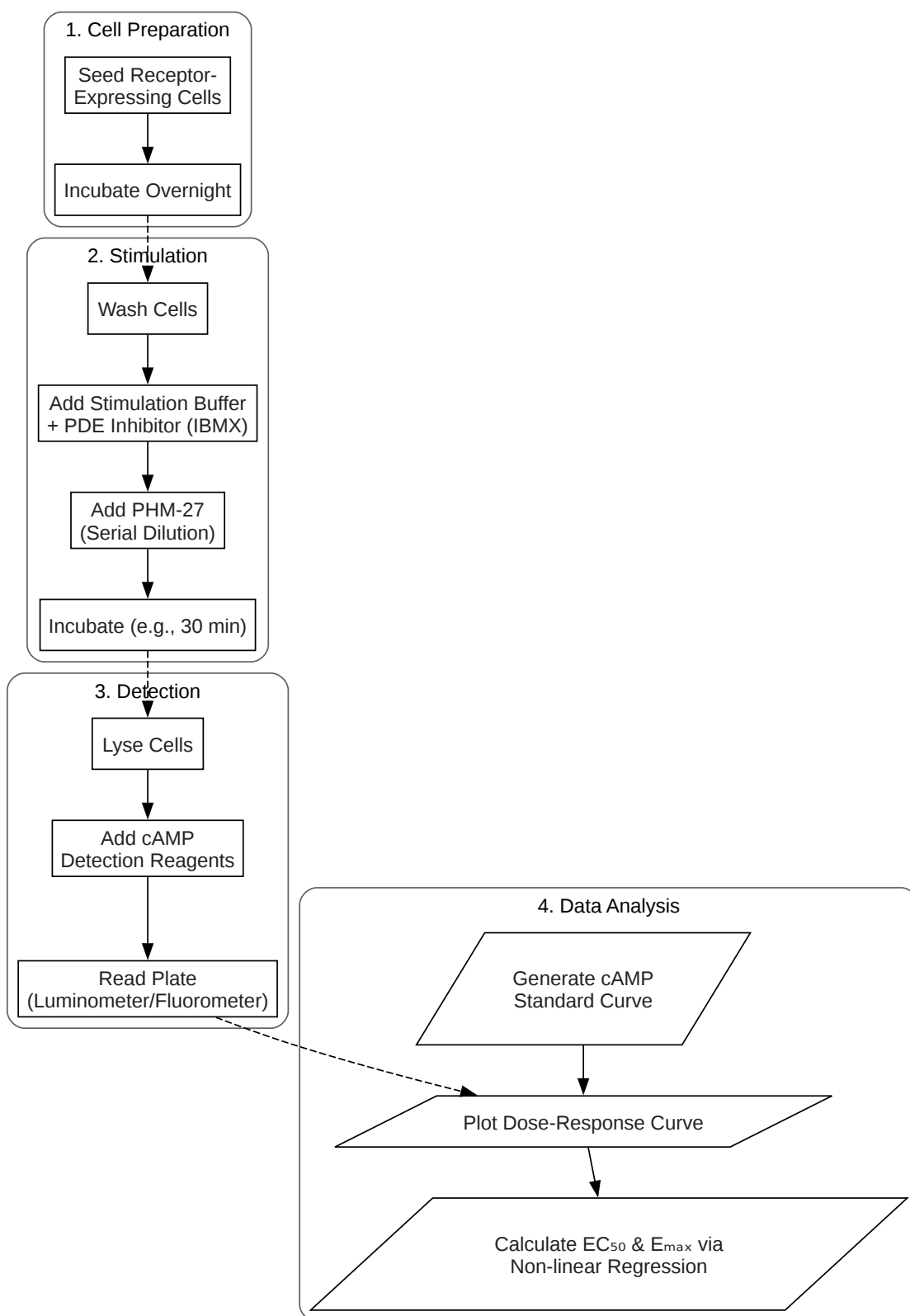
[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Cell-Based cAMP Accumulation Assay

This protocol measures the functional potency (EC_{50}) of PHM-27 by quantifying the production of the second messenger cAMP in whole cells.

1. Cell Preparation: a. Seed cells expressing the target receptor (e.g., HEK293-hVPAC1) into a 96- or 384-well cell culture plate. b. Grow cells overnight to achieve a confluent monolayer.
2. Compound Stimulation: a. On the day of the assay, remove the culture medium. b. Wash the cells gently with a buffered salt solution (e.g., HBSS). c. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Pre-incubate for 10-20 minutes. d. Add a serial dilution of the agonist (PHM-27) to the wells. e. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Detection: a. Lyse the cells by adding a lysis reagent provided with a commercial cAMP detection kit. b. Perform the cAMP measurement according to the kit manufacturer's instructions. Common methods include: i. HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. ii. Luminescence-Based Assays (e.g., cAMP-Glo™): An assay where cAMP stimulates PKA, depleting ATP. The remaining ATP is quantified using a luciferase/luciferin reaction, where light output is inversely proportional to cAMP levels.^[9] iii. AlphaScreen™: A bead-based competitive immunoassay where endogenous cAMP competes with a biotinylated cAMP probe.^[10]
4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw signal (e.g., fluorescence ratio, luminescence) from the experimental wells into cAMP concentrations using the standard curve. c. Plot the cAMP concentration as a function of the log concentration of the agonist (PHM-27). d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC_{50} (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (maximal effect).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative study of vascular relaxation and receptor binding by PACAP and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Expression and GTP sensitivity of peptide histidine isoleucine high-affinity-binding sites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity peptide histidine isoleucine-preferring receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 9. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 7tmantibodies.com [7tmantibodies.com]

- 16. VIP enhances synaptic transmission to hippocampal CA1 pyramidal cells through activation of both VPAC1 and VPAC2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The VPAC2 agonist peptide histidine isoleucine (PHI) up-regulates glutamate transport in the corpus callosum of a rat model of amyotrophic lateral sclerosis (hSOD1G93A) by inhibiting caspase-3 mediated inactivation of GLT-1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolactin responsiveness to peptide histidine methionine-27 in normal subjects and hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distribution, plasma concentration, and in vivo prolactin-releasing activity of peptide histidine methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 23. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [The Biological Function of Human PHM-27: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619957#phm-27-human-biological-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com